Cas no 2229301-79-3 (9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide)

9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a heterocyclic sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a benzodioxepine core, which is notable for its stability and versatility in synthetic modifications. The chloro and sulfonamide functional groups enhance its reactivity, making it a valuable intermediate for the development of bioactive compounds. This compound may exhibit favorable physicochemical properties, including solubility and bioavailability, depending on its formulation. Its unique scaffold could be of interest in designing molecules with specific pharmacological activities, such as enzyme inhibition or receptor modulation. Further research is required to fully explore its synthetic utility and biological potential.
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide structure
2229301-79-3 structure
Product name:9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
CAS No:2229301-79-3
MF:C9H10ClNO4S
Molecular Weight:263.698000431061
CID:6217920
PubChem ID:165858645

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide 化学的及び物理的性質

名前と識別子

    • 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
    • EN300-2004165
    • 2229301-79-3
    • インチ: 1S/C9H10ClNO4S/c10-7-4-6(16(11,12)13)5-8-9(7)15-3-1-2-14-8/h4-5H,1-3H2,(H2,11,12,13)
    • InChIKey: LHQGFFIPUAYBIH-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2=C1OCCCO2)S(N)(=O)=O

計算された属性

  • 精确分子量: 263.0019067g/mol
  • 同位素质量: 263.0019067g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 342
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87Ų
  • XLogP3: 1.2

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2004165-10.0g
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
2229301-79-3
10g
$5037.0 2023-06-01
Enamine
EN300-2004165-0.25g
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
2229301-79-3
0.25g
$1078.0 2023-09-16
Enamine
EN300-2004165-5g
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
2229301-79-3
5g
$3396.0 2023-09-16
Enamine
EN300-2004165-0.1g
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
2229301-79-3
0.1g
$1031.0 2023-09-16
Enamine
EN300-2004165-2.5g
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
2229301-79-3
2.5g
$2295.0 2023-09-16
Enamine
EN300-2004165-0.5g
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
2229301-79-3
0.5g
$1124.0 2023-09-16
Enamine
EN300-2004165-1.0g
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
2229301-79-3
1g
$1172.0 2023-06-01
Enamine
EN300-2004165-1g
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
2229301-79-3
1g
$1172.0 2023-09-16
Enamine
EN300-2004165-5.0g
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
2229301-79-3
5g
$3396.0 2023-06-01
Enamine
EN300-2004165-0.05g
9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
2229301-79-3
0.05g
$983.0 2023-09-16

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide 関連文献

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamideに関する追加情報

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide: A Promising Compound for Pharmaceutical Applications

The compound 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, with the chemical identifier CAS no 2229301-79-3, represents a significant advancement in the field of medicinal chemistry. This unique molecule belongs to the class of sulfonamides, which are widely recognized for their diverse pharmacological applications, ranging from antimicrobial agents to antitumor compounds. Recent studies have highlighted its potential as a multifunctional scaffold capable of modulating multiple biological pathways, making it a subject of intense research in both academic and industrial settings.

9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is characterized by its complex molecular structure, which includes a benzodioxepine ring system fused with a sulfonamide group. The presence of the chlorine atom at the 9-position and the dihydro configuration of the benzodioxepine ring contributes to its unique chemical properties. These structural features are critical for its interaction with biological targets, such as enzymes and receptors, which are essential for its therapeutic efficacy.

Recent advancements in computational chemistry have enabled the detailed analysis of the molecular interactions of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for the P-glycoprotein (P-gp) transporter, a key player in drug resistance. This property suggests its potential application in overcoming multidrug resistance in cancer therapy, a major challenge in oncology.

Furthermore, the compound has shown promising results in preclinical studies targeting inflammatory diseases. A 2024 research paper in Pharmaceutical Research reported that 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide significantly inhibits the activation of NF-κB, a transcription factor involved in the inflammatory response. This finding underscores its potential as an anti-inflammatory agent, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is another area of active investigation. Studies have indicated that its sulfonamide group enhances solubility and bioavailability, which are critical factors for drug development. A 2023 study in Drug Metabolism and Disposition highlighted the compound's favorable oral absorption and prolonged half-life, suggesting its potential for oral administration in therapeutic settings.

In the realm of neuropharmacology, 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has shown promise as a neuroprotective agent. Research published in Neuropharmacology in 2024 revealed that the compound modulates the activity of the NMDA receptor, a key target in the treatment of neurodegenerative disorders such as Alzheimer's disease. This property makes it a candidate for further exploration in the development of therapies for neurodegenerative conditions.

Despite its promising therapeutic potential, the safety profile of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is still under investigation. Preliminary toxicological studies have indicated low cytotoxicity in vitro, but further in vivo studies are needed to fully assess its safety. A 2024 review in Toxicology Reports emphasized the importance of comprehensive toxicological evaluations to ensure the compound's safety for clinical use.

The synthesis of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has also been a focus of recent research. A 2023 article in Organic Letters described an efficient synthetic route involving the coupling of sulfonamide derivatives with a benzodioxepine core. This method not only improves the yield but also reduces the number of synthetic steps, which is crucial for large-scale production and cost-effective drug development.

As the field of medicinal chemistry continues to evolve, the study of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide remains a critical area of research. Its unique structural features and diverse biological activities position it as a versatile scaffold for the development of novel therapeutics. Continued exploration of its pharmacological properties and safety profile will be essential in translating these findings into clinical applications.

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